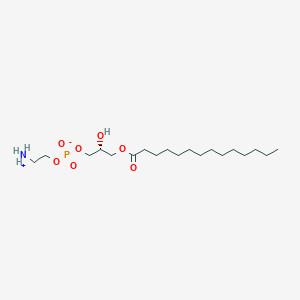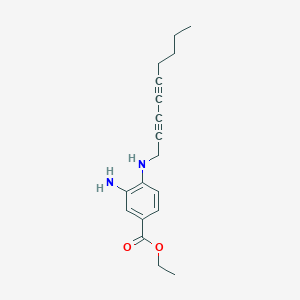![molecular formula C16H31NO3 B3026328 N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide CAS No. 2097561-20-9](/img/structure/B3026328.png)
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide
Descripción general
Descripción
Mecanismo De Acción
Target of Action
C2 Ceramide (d14:1/2:0) is a bioactive sphingolipid . It exhibits a strong binding activity to cyclooxygenase 2 (COX2) protein . COX2 is an enzyme responsible for inflammation and pain, making it a primary target for anti-inflammatory drugs.
Mode of Action
C2 Ceramide interacts with its target, COX2, by binding to it . This interaction can lead to various changes in the cellular environment, depending on the context. For example, in the presence of diseases associated with COX2 overexpression, C2 Ceramide can be used for diagnosis .
Biochemical Pathways
Ceramides, including C2 Ceramide, play a significant role in the pathogenesis of type 1 and type 2 diabetes and their complications . They induce β-cell apoptosis and insulin resistance, and reduce insulin gene expression . Ceramide modulates many insulin signaling intermediates such as insulin receptor substrate, Akt, Glut-4, leading to insulin resistance .
Pharmacokinetics
It’s known that ceramides play a structural role in liposome formulations and enhance the cellular uptake of amphiphilic drugs . This suggests that ceramides, including C2 Ceramide, may have good bioavailability.
Result of Action
Dietary administration of C2 Ceramide induces lipotoxic cardiomyopathy, increasing diastolic and systolic diameter, reducing fractional shortening, and decreasing the number of normal cardiac contractile events in Drosophila . This indicates that C2 Ceramide has a significant impact on cardiac health.
Action Environment
The action of C2 Ceramide can be influenced by various environmental factors. For instance, dietary administration of C2 Ceramide has been shown to induce lipotoxic cardiomyopathy in Drosophila . This suggests that diet can play a role in modulating the action of C2 Ceramide.
Análisis Bioquímico
Biochemical Properties
C2 Ceramide (d14:1/2:0) interacts with several enzymes and proteins. It is known to be an activator of protein phosphatase 1 (PP1) and can also activate protein phosphatase 2A (PP2A) and ceramide-activated protein phosphatase (CAPP) . These interactions play a significant role in the regulation of various biochemical reactions.
Cellular Effects
C2 Ceramide (d14:1/2:0) has profound effects on various types of cells and cellular processes. It can induce apoptosis and autophagy in cells . In melanoma cells, C2 Ceramide (d14:1/2:0) triggers apoptosis by augmenting PKCζ along with pro-inflammatory cytokines and signaling factors . In lung cancer cells, high doses of C2 Ceramide (d14:1/2:0) inhibit cell survival .
Molecular Mechanism
C2 Ceramide (d14:1/2:0) exerts its effects at the molecular level through various mechanisms. It is known to inhibit the mitochondrial respiratory chain complex III . In melanoma cells, C2 Ceramide (d14:1/2:0) shows a PKCζ-mediated tumor-suppressive role . In lung cancer cells, it induces apoptosis by inhibiting Akt and NFκB .
Temporal Effects in Laboratory Settings
Over time, C2 Ceramide (d14:1/2:0) has shown to induce lipotoxic cardiomyopathy by increasing diastolic and systolic diameter and reducing fractional shortening and the number of normal cardiac contractile events in Drosophila .
Dosage Effects in Animal Models
In animal models, the effects of C2 Ceramide (d14:1/2:0) vary with different dosages. For instance, high doses of C2 Ceramide (d14:1/2:0) have been shown to induce lipotoxic cardiomyopathy in Drosophila . In mice, it has been reported to exacerbate hepatic injury .
Metabolic Pathways
C2 Ceramide (d14:1/2:0) is involved in several metabolic pathways. It is known to play a key role in the regulation of cellular responses to extracellular stimuli, including differentiation, growth suppression, cell senescence, and apoptosis .
Transport and Distribution
It is known that ceramides are integral membrane proteins of the endoplasmic reticulum .
Subcellular Localization
It is known that ceramides are integral membrane proteins of the endoplasmic reticulum , suggesting that C2 Ceramide (d14:1/2:0) may also be localized in the endoplasmic reticulum.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide typically involves multi-step organic reactions. One common approach is the condensation of a long-chain fatty acid derivative with an amine, followed by selective reduction and functional group modifications. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and advanced purification methods. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond in the hydrocarbon chain can be reduced to a single bond.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce saturated hydrocarbons .
Aplicaciones Científicas De Investigación
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in cellular signaling and metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Comparación Con Compuestos Similares
Similar Compounds
- Hexadecanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-
- Docosanamide, N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-
Uniqueness
N-[(1S,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-tridecen-1-yl]-acetamide is unique due to its specific structural configuration and functional groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological systems .
Propiedades
IUPAC Name |
N-[(E,2S,3R)-1,3-dihydroxytetradec-4-en-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO3/c1-3-4-5-6-7-8-9-10-11-12-16(20)15(13-18)17-14(2)19/h11-12,15-16,18,20H,3-10,13H2,1-2H3,(H,17,19)/b12-11+/t15-,16+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDUQSUHEWFQMO-HMUVLFPJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CC(C(CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(7R,13Z,16Z,19Z,21E,23S)-4,23-dihydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium4-oxide,innersalt](/img/structure/B3026251.png)

![(4aS,6R,8aS)-3-(methoxy-d3)-11-methyl-4a,5,9,10,11,12-hexahydro-6H-benzo[2,3]benzofuro[4,3-cd]azepin-6-ol,monohydrobromide](/img/structure/B3026254.png)

![(7R,13Z,16Z,19Z,21E,23S)-23-hydroperoxy-4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxooctadecyl)oxy]methyl]-3,5,8-trioxa-4-phosphaoctacosa-13,16,19,21-tetraen-1-aminium,innersalt,4-oxide](/img/structure/B3026257.png)
![4-chloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide](/img/structure/B3026258.png)





